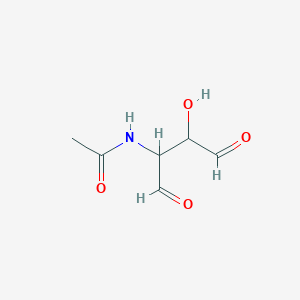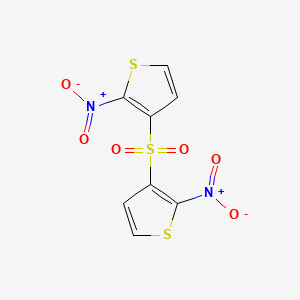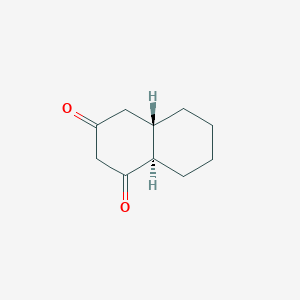![molecular formula C22H16N2O8 B14501197 4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) CAS No. 63438-07-3](/img/structure/B14501197.png)
4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) is a complex organic compound known for its unique chemical structure and properties This compound features a central 1,3-phenylenebis(carbonylazanediyl) core with two 2-hydroxybenzoic acid groups attached
Vorbereitungsmethoden
The synthesis of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) typically involves a multi-step process. One common method includes the reaction of terephthaloyl chloride with 4-aminosalicylic acid. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at low temperatures, followed by stirring at room temperature for an extended period. The product is then purified through filtration and washing with various solvents .
Analyse Chemischer Reaktionen
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Wirkmechanismus
The mechanism of action of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) can be compared with other similar compounds, such as:
4,4’-[1,4-Phenylenebis(carbonylimino)]bis(2-hydroxybenzoic acid): This compound has a similar structure but with a 1,4-phenylenebis core instead of 1,3-phenylenebis.
4,4’-[1,4-Phenylenebis(azanediyl)]bis(2-hydroxybenzoic acid): Another related compound with slight variations in the core structure and functional groups.
The uniqueness of 4,4’-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid) lies in its specific arrangement of functional groups and the resulting chemical properties .
Eigenschaften
CAS-Nummer |
63438-07-3 |
|---|---|
Molekularformel |
C22H16N2O8 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
4-[[3-[(4-carboxy-3-hydroxyphenyl)carbamoyl]benzoyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O8/c25-17-9-13(4-6-15(17)21(29)30)23-19(27)11-2-1-3-12(8-11)20(28)24-14-5-7-16(22(31)32)18(26)10-14/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
WTVHTYDJPWXMEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)



![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)



